

head-to-head comparison of novel KRAS G12C inhibitors in preclinical models

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Compound of Interest

Compound Name: KRAS G12C inhibitor 13

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A Head-to-Head Preclinical Comparison of Novel KRAS G12C Inhibitors

The discovery of small molecules that can directly and covalently target the KRAS G12C mutant protein has marked a significant breakthrough in oncology. Following the approval of first-generation inhibitors like sotorasib and adagrasib, a new wave of novel inhibitors is emerging, promising enhanced potency, selectivity, and potentially improved clinical outcomes. This guide provides a head-to-head comparison of these next-generation KRAS G12C inhibitors based on available preclinical data, offering insights for researchers and drug development professionals.

Overview of Novel Inhibitors

Recent preclinical studies have highlighted several promising new KRAS G12C inhibitors, including divarasib (GDC-6036), JDQ443, and others. These molecules are designed to build upon the foundation of their predecessors, often featuring unique structural interactions with the KRAS G12C protein. Preclinical data suggests some of these novel agents exhibit greater potency and selectivity compared to sotorasib and adagrasib.^{[1][2]}

- Divarasib (GDC-6036): An orally bioavailable, highly potent, and selective KRAS G12C inhibitor.^[3] Preclinical studies have indicated that it is more potent and selective in vitro than sotorasib and adagrasib.^[1]

- JDQ443: A structurally unique covalent inhibitor that forms novel interactions within the switch II pocket of KRAS G12C.[4][5] This distinct binding mode may offer advantages in potency and in overcoming potential resistance mechanisms.[6]
- ASP2453: A novel inhibitor that has demonstrated potent and selective inhibition of KRAS G12C-mediated signaling and growth in preclinical models. It has also shown efficacy in a sotorasib (AMG 510)-resistant xenograft model.[7]
- 143D: A novel tetrahydronaphthyridine derivative identified as a highly potent and selective KRAS G12C inhibitor with antitumor efficacy comparable to sotorasib and adagrasib in preclinical models.[8]

Quantitative Data Comparison

The following tables summarize the preclinical performance of these novel inhibitors in key assays.

Table 1: In Vitro Potency and Selectivity

This table compares the half-maximal inhibitory concentration (IC₅₀) of various inhibitors on downstream signaling (pERK inhibition) and cell proliferation in KRAS G12C mutant cell lines.

Inhibitor	Cell Line	Assay Type	IC50 (nM)	Selectivity (Mutant vs. WT)	Source
Divarasib (GDC-6036)	Various G12C Lines	Cell Proliferation	Sub- nanomolar median IC50	>18,000-fold	[3]
JDQ443	NCI-H358	pERK Inhibition	1.2	N/A	[5]
MIA PaCa-2	pERK Inhibition	1.6	N/A	[5]	
NCI-H358	Cell Proliferation	4.3	N/A	[5]	
MIA PaCa-2	Cell Proliferation	2.5	N/A	[5]	
143D	NCI-H358	pERK Inhibition	1.4	N/A	[8]
MIA PaCa-2	pERK Inhibition	2.1	N/A	[8]	
NCI-H358	Cell Proliferation	3.7	N/A	[8]	
MIA PaCa-2	Cell Proliferation	4.5	N/A	[8]	
Adagrasib (MRTX849)	NCI-H358	pERK Inhibition	5.8	N/A	[9]
MIA PaCa-2	pERK Inhibition	7.9	N/A	[9]	

N/A: Data not available in the cited sources.

Table 2: In Vivo Efficacy in Xenograft Models

This table presents the tumor growth inhibition (TGI) observed in mouse xenograft models treated with different KRAS G12C inhibitors.

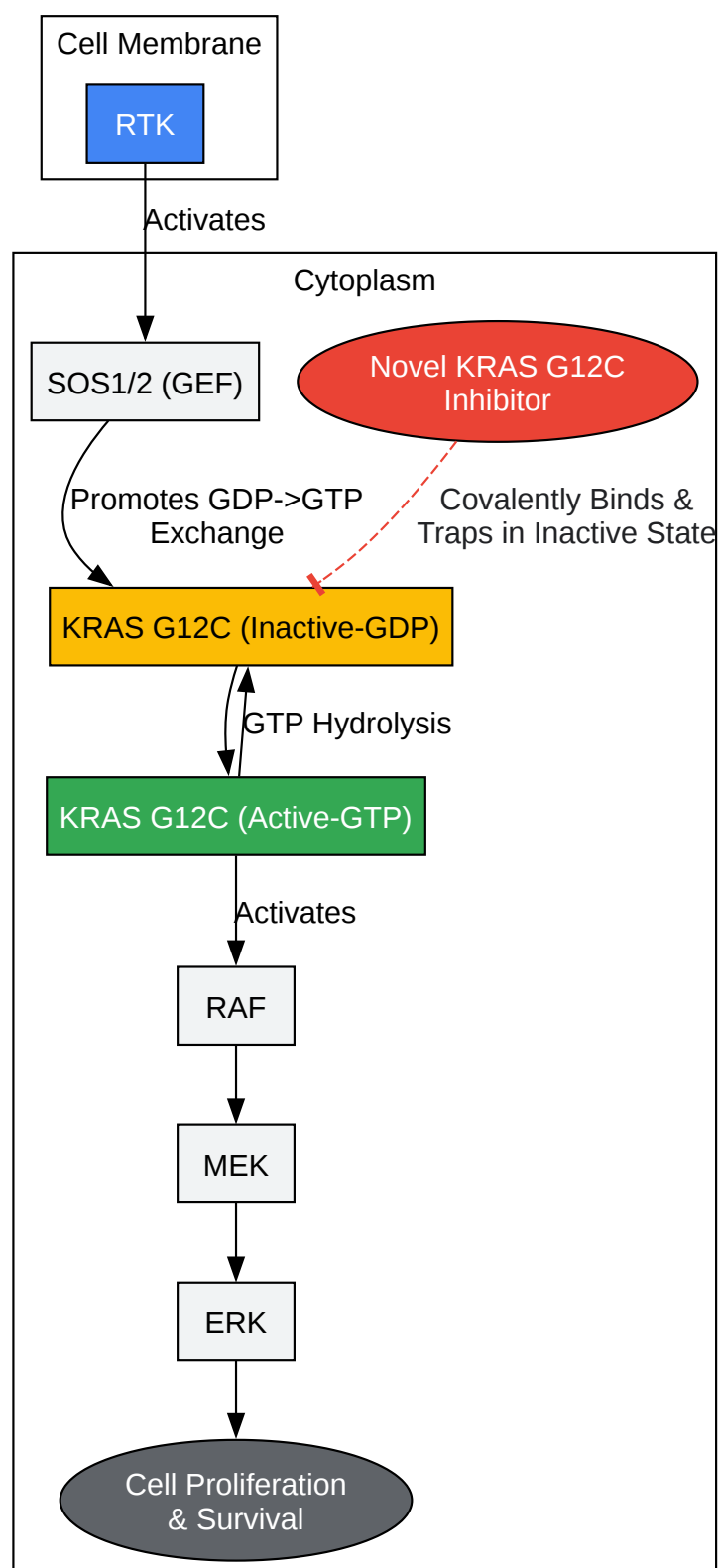
Inhibitor	Model Type	Tumor Model	Dose	TGI (%)	Source
JDQ443	CDX	NCI-H358	100 mg/kg/day	>100 (Regression)	[10]
CDX	MIA PaCa-2	100 mg/kg/day	>100 (Regression)	[10]	
CDX	KYSE-410	100 mg/kg/day	~95	[10]	
Adagrasib (MRTX849)	CDX	NCI-H358	100 mg/kg	N/A (Regression)	[9]
143D	CDX	NCI-H358	100 mg/kg/day	>100 (Regression)	[8]
CDX	MIA PaCa-2	100 mg/kg/day	>100 (Regression)	[8]	

CDX: Cell-Derived Xenograft. TGI > 100% indicates tumor regression.

Signaling Pathways and Experimental Workflows

Mechanism of KRAS G12C Inhibition

KRAS G12C inhibitors are covalent binders that specifically target the mutant cysteine residue at position 12. They lock the KRAS protein in its inactive, GDP-bound state, thereby preventing the downstream activation of pro-proliferative signaling pathways like the RAF-MEK-ERK cascade.[\[11\]](#)[\[12\]](#)

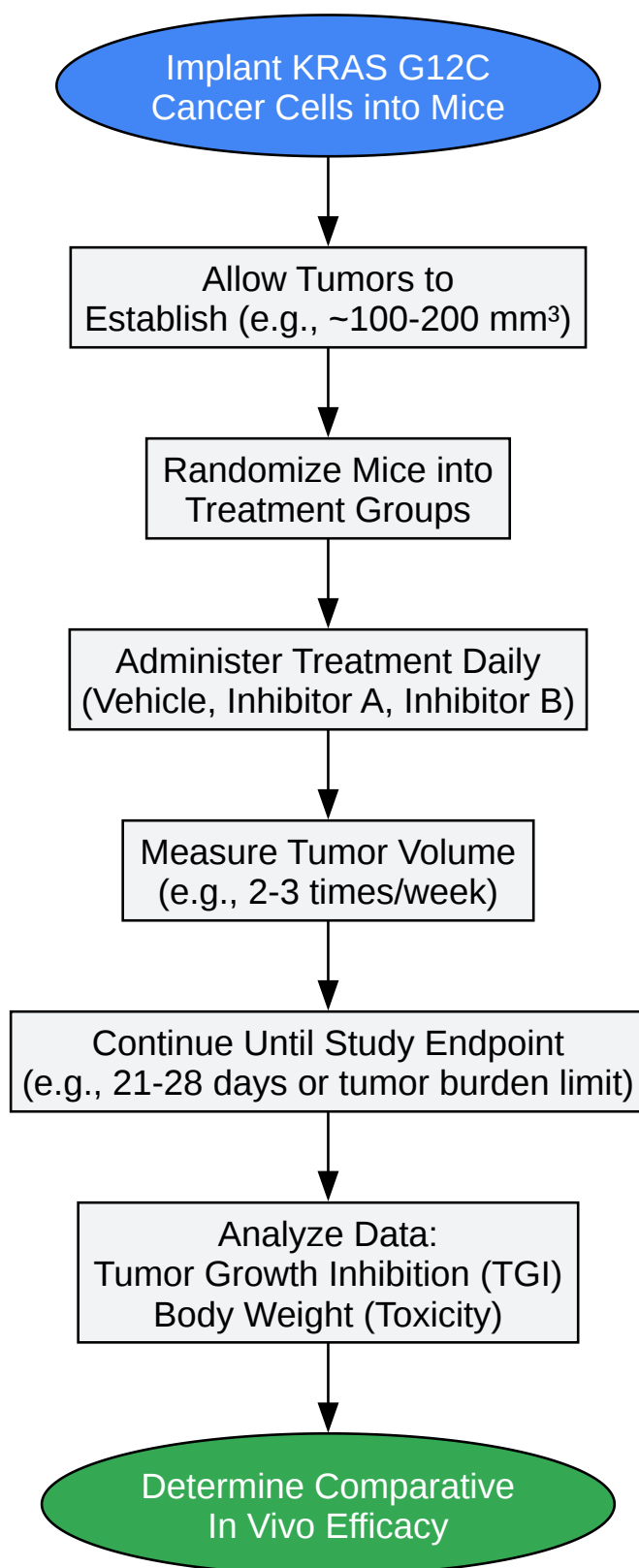


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Caption: KRAS signaling pathway and inhibitor mechanism.

In Vivo Xenograft Model Workflow

Preclinical efficacy is commonly evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.



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